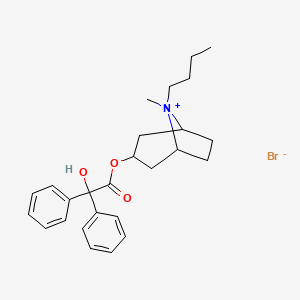
8-Butyl-3-hydroxy-1-alpha-H,5-alpha-H-tropanium bromide benzilate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Butyl-3-hydroxy-1-alpha-H,5-alpha-H-tropanium bromide benzilate is a chemical compound with the molecular formula C26H34NO3.Br and a molecular weight of 488.463 g/mol . It is known for its unique structure and properties, making it a subject of interest in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Butyl-3-hydroxy-1-alpha-H,5-alpha-H-tropanium bromide benzilate involves multiple steps, including the formation of the tropanium ring and subsequent functionalization. The key steps typically include:
Formation of the Tropanium Ring: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the Butyl Group: The butyl group is introduced through alkylation reactions.
Hydroxylation: The hydroxyl group is added via oxidation reactions.
Bromination: The bromide ion is introduced using brominating agents such as N-bromosuccinimide (NBS).
Benzilation: The final step involves the addition of the benzilate group through esterification reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale reactors are used to carry out the cyclization, alkylation, hydroxylation, bromination, and benzilation reactions.
Purification: The product is purified using techniques such as crystallization, distillation, and chromatography to ensure high purity.
化学反应分析
Types of Reactions
8-Butyl-3-hydroxy-1-alpha-H,5-alpha-H-tropanium bromide benzilate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The bromide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2-) are used.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
8-Butyl-3-hydroxy-1-alpha-H,5-alpha-H-tropanium bromide benzilate has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex molecules.
作用机制
The mechanism of action of 8-Butyl-3-hydroxy-1-alpha-H,5-alpha-H-tropanium bromide benzilate involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of neurotransmitter systems and inhibition of specific enzymes .
相似化合物的比较
Similar Compounds
- 1-Butyl-1-methylpyrrolidinium bromide
- 1-Ethyl-1-methylpyrrolidinium bromide
- Diphenylacetic acid 2-(1-ethyl-2-pyrrolidinyl)ethyl ester
Uniqueness
8-Butyl-3-hydroxy-1-alpha-H,5-alpha-H-tropanium bromide benzilate stands out due to its unique combination of functional groups and its specific molecular structure. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
属性
CAS 编号 |
73954-05-9 |
|---|---|
分子式 |
C26H34BrNO3 |
分子量 |
488.5 g/mol |
IUPAC 名称 |
(8-butyl-8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl) 2-hydroxy-2,2-diphenylacetate;bromide |
InChI |
InChI=1S/C26H34NO3.BrH/c1-3-4-17-27(2)22-15-16-23(27)19-24(18-22)30-25(28)26(29,20-11-7-5-8-12-20)21-13-9-6-10-14-21;/h5-14,22-24,29H,3-4,15-19H2,1-2H3;1H/q+1;/p-1 |
InChI 键 |
PGJIDGQOGVJFSX-UHFFFAOYSA-M |
规范 SMILES |
CCCC[N+]1(C2CCC1CC(C2)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)C.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


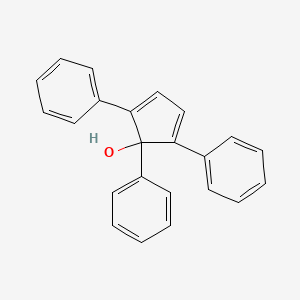
![(2S)-2,6-diaminohexanoic acid;(2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioic acid](/img/structure/B14459246.png)
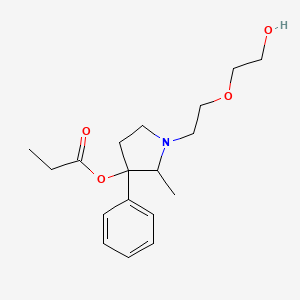
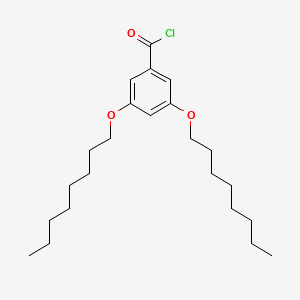
![2-{[(Butoxycarbonyl)oxy]imino}-N-carbamoyl-2-cyanoacetamide](/img/structure/B14459260.png)


![3,4-Bis[2-(2-methoxyethoxy)ethoxy]benzaldehyde](/img/structure/B14459275.png)
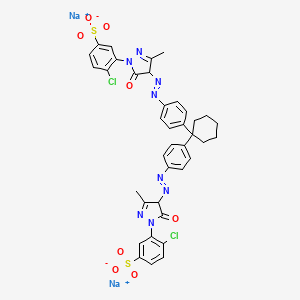

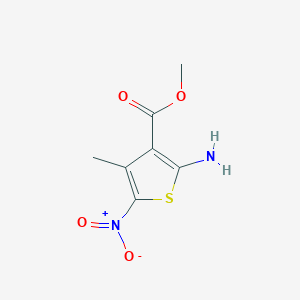
![2-{2-[(Propan-2-yl)oxy]ethyl}-4,5-dihydro-1,3-oxazole](/img/structure/B14459292.png)
![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[2-methoxy-5-methyl-4-[(4-sulfophenyl)azo]phenyl]azoxy]-, tetrasodium salt](/img/structure/B14459294.png)

